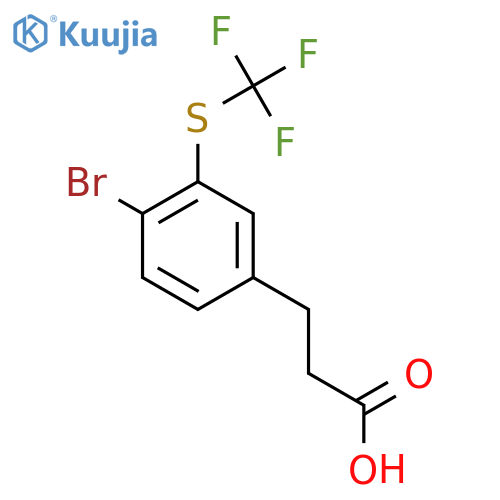Cas no 1804076-58-1 (3-(4-Bromo-3-(trifluoromethylthio)phenyl)propanoic acid)

1804076-58-1 structure
商品名:3-(4-Bromo-3-(trifluoromethylthio)phenyl)propanoic acid
CAS番号:1804076-58-1
MF:C10H8BrF3O2S
メガワット:329.133531570435
CID:4793230
3-(4-Bromo-3-(trifluoromethylthio)phenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(4-Bromo-3-(trifluoromethylthio)phenyl)propanoic acid
-
- インチ: 1S/C10H8BrF3O2S/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14/h1,3,5H,2,4H2,(H,15,16)
- InChIKey: QWVJADBSPCWOKQ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1SC(F)(F)F)CCC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 273
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 62.6
3-(4-Bromo-3-(trifluoromethylthio)phenyl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013024480-250mg |
3-(4-Bromo-3-(trifluoromethylthio)phenyl)propanoic acid |
1804076-58-1 | 97% | 250mg |
494.40 USD | 2021-05-31 | |
| Alichem | A013024480-1g |
3-(4-Bromo-3-(trifluoromethylthio)phenyl)propanoic acid |
1804076-58-1 | 97% | 1g |
1,549.60 USD | 2021-05-31 | |
| Alichem | A013024480-500mg |
3-(4-Bromo-3-(trifluoromethylthio)phenyl)propanoic acid |
1804076-58-1 | 97% | 500mg |
806.85 USD | 2021-05-31 |
3-(4-Bromo-3-(trifluoromethylthio)phenyl)propanoic acid 関連文献
-
1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
1804076-58-1 (3-(4-Bromo-3-(trifluoromethylthio)phenyl)propanoic acid) 関連製品
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
